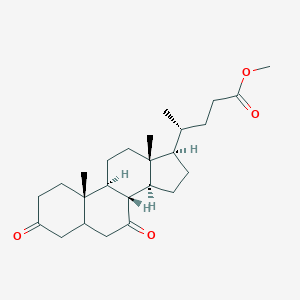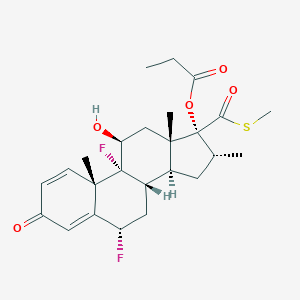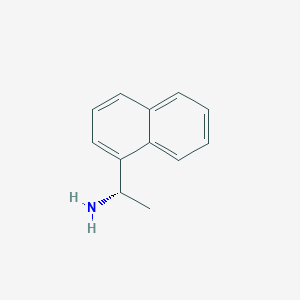
Licoricone
Vue d'ensemble
Description
Licoricone est un composé naturel présent dans les racines des espèces de Glycyrrhiza, communément appelées réglisse. Il appartient à la classe des flavonoïdes, connus pour leurs diverses activités biologiques. This compound a suscité un intérêt en raison de ses propriétés thérapeutiques potentielles, notamment ses effets antimicrobiens, antioxydants et anti-inflammatoires .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential in treating infections, inflammation, and oxidative stress-related conditions.
Industry: Used in the formulation of natural health products and cosmetics due to its beneficial properties
Mécanisme D'action
Target of Action
Licoricone, a flavonoid extracted from licorice, exhibits anti-helicobacter pylori activity against both the CLAR and AMOX-resistant strain as well as four CLAR (AMOX)-sensitive strains . In a study exploring the mechanism of action of licorice in the treatment of COVID-19, it was found that licorice, which includes this compound, had 255 gene targets . The study also showed that Glycyrol, Phaseol, and Glyasperin F in licorice may play a role in treating COVID-19 by acting on STAT3, IL2RA, MMP1, and CXCL8 .
Mode of Action
This compound interacts with its targets leading to various changes. For instance, Phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of CXCL8 and IL2RA . Glycyrol may regulate cell proliferation and survival by acting on STAT3 .
Biochemical Pathways
This compound affects several biochemical pathways. Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene ontology (GO) analysis showed that licorice played an important role mainly through the signaling pathways of inflammatory factors and oxidative stress .
Pharmacokinetics
It is known that licorice, which contains this compound, can affect the activities of several cytochrome p450 enzymes , which play a crucial role in drug metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It was found that the important active chemical components Phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of CXCL8 and IL2RA . Glycyrol may act mainly on STAT3 to regulate cell proliferation and survival .
Action Environment
Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice, which includes this compound . Genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .
Analyse Biochimique
Biochemical Properties
Licoricone interacts with various enzymes, proteins, and other biomolecules. It’s part of the flavonoid family, which is known for its antioxidant, anti-inflammatory, and antimicrobial properties
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of inflammatory factors and oxidative stress pathways .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may interact with STAT3, IL2RA, MMP1, and CXCL8, influencing cell proliferation and survival, and reducing inflammatory cell activation and inflammatory response .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound has a stable structure and can exert its effects over a prolonged period .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s known to interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it has been associated with the signaling pathways of inflammatory factors and oxidative stress .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Licoricone peut être synthétisé par diverses voies chimiques. Une méthode courante consiste à extraire la racine de réglisse, suivie de processus de purification pour isoler le this compound. L'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol. L'extrait purifié est ensuite soumis à des techniques chromatographiques pour séparer le this compound des autres constituants .
Méthodes de production industrielle
La production industrielle de this compound implique une extraction à grande échelle à partir de racines de réglisse. Le processus commence par la récolte des racines de réglisse, qui sont ensuite séchées et broyées en une poudre fine. La poudre est soumise à une extraction par solvant, généralement à l'aide d'éthanol ou de méthanol. L'extrait est concentré et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Licoricone subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des quinones, qui sont des composés ayant des activités biologiques potentielles.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés dihydro correspondants.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro.
Substitution : Divers dérivés de flavonoïdes substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour ses propriétés antimicrobiennes et antioxydantes.
Médecine : Enquête sur son potentiel dans le traitement des infections, de l'inflammation et des conditions liées au stress oxydatif.
Industrie : Utilisé dans la formulation de produits de santé naturels et de cosmétiques en raison de ses propriétés bénéfiques
Mécanisme d'action
This compound exerce ses effets par le biais de divers mécanismes moléculaires :
Activité antimicrobienne : Inhibe la croissance des bactéries en perturbant leurs parois cellulaires et en interférant avec les processus métaboliques essentiels.
Activité antioxydante : Élimine les radicaux libres et réduit le stress oxydatif en donnant des électrons pour neutraliser les espèces réactives de l'oxygène.
Activité anti-inflammatoire : Module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires
Comparaison Avec Des Composés Similaires
Licoricone est comparé à d'autres flavonoïdes tels que :
Liquiritigenine : Un autre flavonoïde de la réglisse ayant des propriétés antimicrobiennes et antioxydantes similaires.
Isoliquiritigenine : Connu pour ses activités anti-inflammatoires et anticancéreuses.
Licochalcone A : Présente de forts effets antimicrobiens et anti-inflammatoires.
Unicité du this compound
This compound se distingue par sa puissante activité antimicrobienne contre les souches bactériennes résistantes et sa capacité à moduler de multiples voies biologiques, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques .
Composés similaires
- Liquiritigenine
- Isoliquiritigenine
- Licochalcone A
- Glycycoumarine
- Glycyrrhisoflavone
La combinaison unique d'activités biologiques de this compound et son potentiel d'applications thérapeutiques en font un composé d'un intérêt considérable dans la recherche scientifique et l'industrie.
Propriétés
IUPAC Name |
7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWMNTNDTRKETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966174 | |
| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51847-92-8 | |
| Record name | Licoricone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licoricone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICORICONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)
